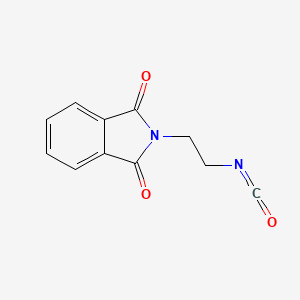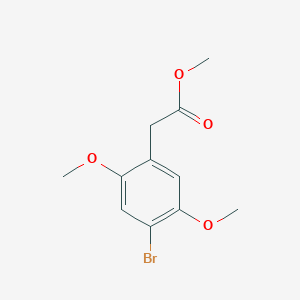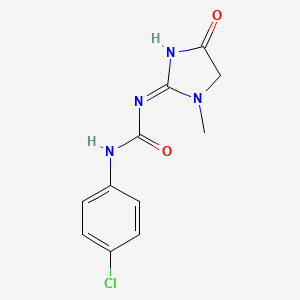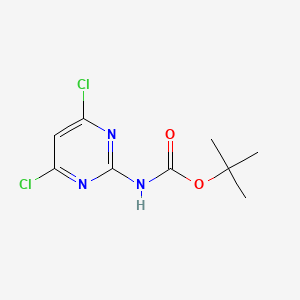![molecular formula C11H23NO5 B13495025 Ethyl 3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoate](/img/structure/B13495025.png)
Ethyl 3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoate is an ester compound characterized by its unique structure, which includes multiple ethoxy groups and an amino group. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoate typically involves the reaction of ethyl propanoate with 2-[2-(2-aminoethoxy)ethoxy]ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process involves the use of catalysts and specific temperature and pressure conditions to optimize the yield .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as distillation and chromatography ensures the removal of impurities .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoate undergoes various chemical reactions including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield the corresponding carboxylic acid and alcohol.
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Substitution: The ethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide under reflux conditions.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as alkyl halides and strong bases are used for substitution reactions.
Major Products
Hydrolysis: Produces 3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoic acid and ethanol.
Oxidation: Forms oxidized derivatives such as nitro compounds.
Substitution: Yields substituted ethoxy derivatives.
Aplicaciones Científicas De Investigación
Ethyl 3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Medicine: Explored for its potential use in the formulation of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Ethyl 3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, facilitating its binding to enzymes and receptors. The ethoxy groups enhance its solubility and stability in various solvents, making it a versatile compound for different applications .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl acetate
- Methyl butyrate
- Ethyl propionate
- Tert-butyl 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate
Uniqueness
Ethyl 3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoate stands out due to its multiple ethoxy groups and the presence of an amino group. These functional groups confer unique properties such as enhanced solubility, stability, and the ability to form hydrogen bonds, making it suitable for a wide range of applications .
Propiedades
Fórmula molecular |
C11H23NO5 |
|---|---|
Peso molecular |
249.30 g/mol |
Nombre IUPAC |
ethyl 3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C11H23NO5/c1-2-17-11(13)3-5-14-7-9-16-10-8-15-6-4-12/h2-10,12H2,1H3 |
Clave InChI |
ATQWZAQCONFYRI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCOCCOCCOCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride, Mixture of diastereomers](/img/structure/B13494958.png)

![3-[(2,3-Dihydroxypropyl)amino]propane-1,2-diol hydrochloride](/img/structure/B13494976.png)
![1-(Ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid](/img/structure/B13494978.png)




![2-butyl-3-[(1E)-2-[(3E)-3-{2-[(3E)-2-butyl-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-3-ylidene]ethylidene}-2-chloro-5-methylcyclohex-1-en-1-yl]ethenyl]-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),2,4(12),5,7,9-hexaen-2-ium; tetrafluoroboranuide](/img/structure/B13494994.png)
![(1R,5S,6R)-6-bromo-3-azabicyclo[3.1.0]hexane](/img/structure/B13495001.png)

![3-[4-(Trifluoromethoxy)phenyl]pyrrolidine hydrochloride](/img/structure/B13495011.png)

